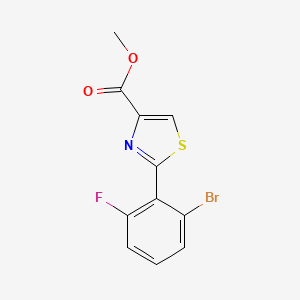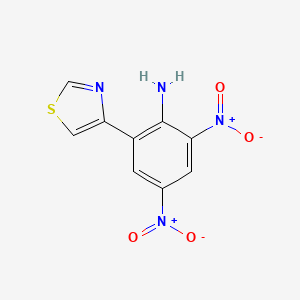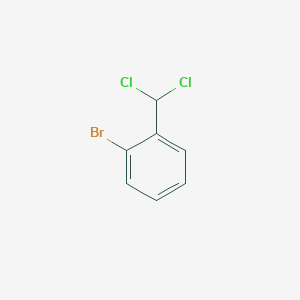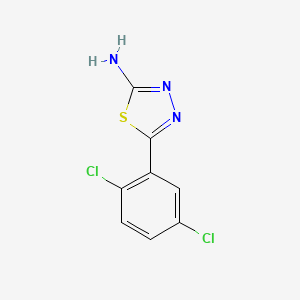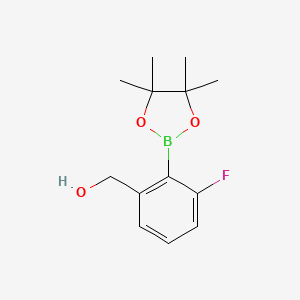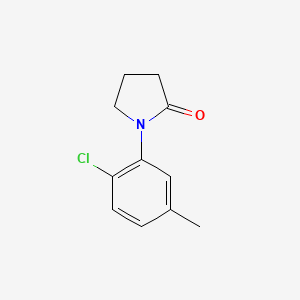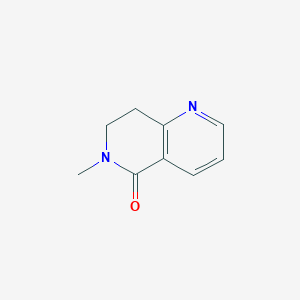![molecular formula C21H29N5O4 B13686641 (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine](/img/structure/B13686641.png)
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzyl group and an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Piperidine: The nitrobenzyl group is then coupled with piperidine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Reduction: (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine.
Substitution: Various substituted imidazole derivatives.
Deprotection: (S)-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine.
Scientific Research Applications
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the nitrobenzyl group can participate in redox reactions, modulating the activity of the target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-[3-(4-methyl-1-imidazolyl)-5-aminobenzyl]piperidin-3-amine: A reduced form of the compound with an amine group instead of a nitro group.
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-chlorobenzyl]piperidin-3-amine: A chlorinated analog with different reactivity and biological properties.
Uniqueness
(S)-N-Boc-1-[3-(4-methyl-1-imidazolyl)-5-nitrobenzyl]piperidin-3-amine is unique due to the presence of both a nitro group and an imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C21H29N5O4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[[3-(4-methylimidazol-1-yl)-5-nitrophenyl]methyl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C21H29N5O4/c1-15-11-25(14-22-15)18-8-16(9-19(10-18)26(28)29)12-24-7-5-6-17(13-24)23-20(27)30-21(2,3)4/h8-11,14,17H,5-7,12-13H2,1-4H3,(H,23,27) |
InChI Key |
MRYVBEJCDDYOGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)CN3CCCC(C3)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


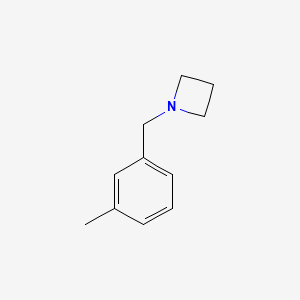
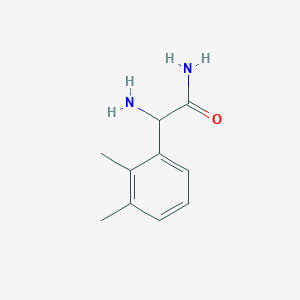

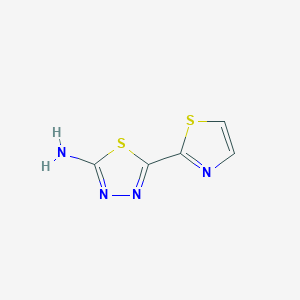

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13686587.png)
